N-Benzyl-4-bromo-5-fluoro-2-nitroaniline

説明

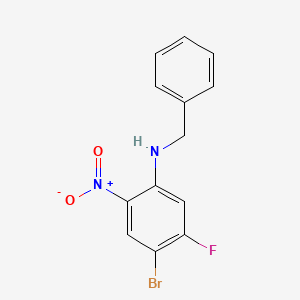

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline (CAS 1330750-40-7) is a halogenated nitroaniline derivative with a benzyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₀BrFN₂O₂, and its structure features:

- Bromo at position 4

- Fluoro at position 5

- Nitro at position 2

- Benzyl group attached to the aniline nitrogen.

This compound is listed in specialty chemical catalogs (e.g., CymitQuimica) but lacks publicly available detailed physicochemical or application data .

特性

IUPAC Name |

N-benzyl-4-bromo-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O2/c14-10-6-13(17(18)19)12(7-11(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWWISQACSPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716683 | |

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-40-7 | |

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline typically involves multiple steps. One common method includes:

Bromination: The addition of a bromine atom to the aromatic ring.

Fluorination: The incorporation of a fluorine atom into the aromatic ring.

Benzylation: The attachment of a benzyl group to the nitrogen atom of the aniline.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and minimizing environmental impact.

化学反応の分析

Types of Reactions

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted anilines .

科学的研究の応用

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups allows it to participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and fluorine atoms can influence the compound’s binding affinity to target proteins .

類似化合物との比較

Table 1: Key Properties of Comparable Compounds

Structural and Functional Differences

N-Substituents :

- The benzyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like methyl (CAS 1356483-97-0) or ethyl (CAS 1280786-60-8). This may influence solubility and interaction with biological targets .

- Methoxy in CAS 1280786-60-8 provides electron-donating effects, contrasting with the electron-withdrawing nature of nitro and halogen groups .

The absence of a nitro group in CAS 52723-82-7 reduces electrophilicity, making it less reactive in aromatic substitution compared to nitro-containing analogues .

Molecular Weight and Stability :

- The target compound’s higher molar mass (~325 g/mol) may reduce volatility compared to simpler derivatives like CAS 1356483-97-0 (249.04 g/mol).

- Storage conditions for nitroanilines (e.g., dark, dry storage for CAS 1356483-97-0) suggest sensitivity to light and moisture, likely applicable to the target compound despite lacking explicit data .

生物活性

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is a synthetic organic compound belonging to the nitroaniline family. Its unique structural features, including the presence of a benzyl group, bromine, fluorine, and nitro substituents, suggest potential biological activities that warrant further investigation. This article reviews the current understanding of its biological activity, including interactions with biomolecules, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C13H10BrF2N3O2

- Molecular Weight : Approximately 351.2 g/mol

- Structural Characteristics : The compound features a nitro group at the 2-position of the aniline ring, a bromine atom at the 4-position, and a fluorine atom at the 5-position, which may influence its reactivity and biological interactions.

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is hypothesized to interact with various biological targets due to its electrophilic nature. Nitroanilines generally undergo metabolic transformations that can lead to the formation of reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids. The specific mechanisms of action for this compound are not yet fully elucidated but may involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in biochemical pathways.

- Receptor Interaction : Possible binding to cellular receptors that modulate signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds in the nitroaniline class exhibit antimicrobial properties. Although specific data on N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is limited, related compounds have shown varying degrees of effectiveness against bacteria and fungi. For instance:

| Compound | Target Organism | IC50 Value (µM) |

|---|---|---|

| Nitroaniline Derivative A | E. coli | 25 |

| Nitroaniline Derivative B | S. aureus | 15 |

These findings indicate that modifications in the nitroaniline structure can significantly affect antimicrobial potency.

Cytotoxicity

The cytotoxic effects of nitroanilines have been documented in various studies. For example, derivatives similar to N-Benzyl-4-bromo-5-fluoro-2-nitroaniline have been tested against cancer cell lines with promising results:

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| HCT116 | Nitroaniline C | 10 |

| MDA-MB-231 | Nitroaniline D | 5 |

These results suggest a potential for N-Benzyl-4-bromo-5-fluoro-2-nitroaniline in cancer therapy, although specific assays are needed to confirm its efficacy.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

A study investigated the interaction of various nitroanilines with cytochrome P450 enzymes, revealing that structural modifications could enhance or inhibit enzyme activity. While specific data on N-Benzyl-4-bromo-5-fluoro-2-nitroaniline was not provided, it highlights the importance of structure in determining biological activity. -

Antiproliferative Activity :

Research conducted on related nitroanilines showed significant antiproliferative effects against several cancer cell lines. The mechanism was attributed to DNA intercalation and disruption of cellular processes. -

Toxicological Studies :

Toxicological assessments indicated that some nitroanilines possess cytotoxic effects at high concentrations, raising concerns about their safety profile for therapeutic use. Further research is necessary to evaluate the toxicity and therapeutic index of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。